2-[(3-Chloro-4-fluoroanilino)methyl]-5-methoxyphenol
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Overview
Description
2-[(3-Chloro-4-fluoroanilino)methyl]-5-methoxyphenol is an organic compound with the molecular formula C14H13ClFNO2 It is a derivative of phenol, featuring a chloro and fluoro-substituted aniline group attached to a methoxyphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluoroanilino)methyl]-5-methoxyphenol typically involves the reaction of 3-chloro-4-fluoroaniline with 5-methoxy-2-hydroxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-fluoroanilino)methyl]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloro-4-fluoroanilino)methyl]-5-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-fluoroanilino)methyl]-5-methoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol
- 4-Bromo-2-[(3-chloro-4-fluoroanilino)methyl]phenol
- 2-[(3,4-Difluoroanilino)methyl]-5-methoxyphenol
Uniqueness
2-[(3-Chloro-4-fluoroanilino)methyl]-5-methoxyphenol is unique due to the specific combination of chloro and fluoro substituents on the aniline group, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(3-chloro-4-fluoroanilino)methyl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2/c1-19-11-4-2-9(14(18)7-11)8-17-10-3-5-13(16)12(15)6-10/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRIMXQBCAIIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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